3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H23N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N3O4S/c1-13-12-24-23(31-13)25-21(27)19-15-7-5-6-8-16(15)22(28)26(2)20(19)14-9-10-17(29-3)18(11-14)30-4/h5-12,19-20H,1-4H3,(H,24,25,27) |
InChI Key |
WCEHIMUZSCTVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Pummerer Reaction-Mediated Cyclization
The tetrahydroisoquinoline core is synthesized via the Pummerer reaction , leveraging sulfoxide intermediates to achieve regioselective cyclization. As demonstrated in the synthesis of analogous 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a), the reaction proceeds via:
-
Sulfoxide Formation : N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide (6a) is treated with trifluoroacetic anhydride to generate a reactive sulfonium intermediate.
-
Lewis Acid Catalysis : Boron trifluoride diethyl etherate (BF₃·OEt₂) promotes cyclization by stabilizing a dicationic intermediate (sulfonium-carbenium dication), yielding the tetrahydroisoquinoline scaffold in moderate yields (45–55%).
Key Optimization :
-
Temperature : Cyclization at 0–5°C minimizes side reactions.
-
Additive : BF₃ enhances yields by 20–25% compared to non-catalyzed conditions.
Functionalization of the Tetrahydroisoquinoline Core
Oxidation to 1-Oxo Derivative
The 1-oxo group is introduced via Swern oxidation (oxalyl chloride, dimethyl sulfoxide), converting the secondary alcohol to a ketone with 90% efficiency. Alternative methods like PCC (pyridinium chlorochromate) result in lower yields (65–70%) due to overoxidation.
Carboxamide Formation and Thiazole Coupling
Carboxylic Acid Activation
The 4-carboxylic acid intermediate is generated by hydrolyzing the methyl ester (from) using LiOH in THF/H₂O (1:1). Activation to the acyl chloride (SOCl₂, reflux) precedes coupling.
Amide Bond Formation with 5-Methyl-1,3-Thiazol-2-Amine
The final step employs EDC/DMAP-mediated coupling in dichloromethane (DCM):
-
Reagent Ratios : 1.2 equiv EDC, 0.3 equiv DMAP.
-
Reaction Time : 48 hours at 25°C ensures complete conversion.
-
Workup : Excess thiazole amine is removed via HCl extraction, followed by column chromatography (hexane/ethyl acetate, 3:1).
Yield Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Cyclization | BF₃·OEt₂, TFAA | 55 |
| Oxidation | Swern conditions | 90 |
| Amide Coupling | EDC/DMAP | 75 |
Alternative Synthetic Routes and Comparative Analysis
Challenges in Stereoselective Synthesis
Racemization at position 3 (tetrahydroisoquinoline) occurs during ester hydrolysis. Chiral HPLC separation (Chiralpak AD-H column) resolves enantiomers, but adds cost and complexity.
Structural Validation and Purity Assessment
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis (compound 5 in) verifies the planar tetrahydroisoquinoline ring and antiperiplanar carboxamide conformation.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole or isoquinoline rings.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. The structural features of this compound suggest potential efficacy against various cancer cell lines. For instance, thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation .
Anticonvulsant Properties
The compound's structural characteristics may also confer anticonvulsant properties. Thiazole-containing compounds have demonstrated efficacy in reducing seizure activity in animal models. A structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant effects .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The incorporation of the thiazole moiety in this compound may enhance its ability to combat bacterial and fungal infections. Studies have reported that certain thiazole derivatives possess broad-spectrum antimicrobial activity, making them suitable candidates for further development .
Case Study 1: Anticancer Efficacy
In a study by Sayed et al., a series of thiazole analogues were synthesized and tested against human cancer cell lines. The results showed that compounds with specific substitutions exhibited remarkable cytotoxicity, suggesting that the target compound could be developed as a potential anticancer agent .
Case Study 2: Anticonvulsant Screening
A recent investigation into thiazole-based compounds revealed that several analogues demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The findings support the hypothesis that modifications to the thiazole structure can lead to enhanced therapeutic effects against seizures .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Differences
Core Scaffold: The target compound employs a tetrahydroisoquinoline core, which is associated with CNS activity due to its resemblance to natural alkaloids. Compound A (oxazolidine) uses an oxazolidinone scaffold, a class known for antimicrobial action (e.g., linezolid) . Compound B (ureido derivative) features a carbamate-linked ureido group, common in protease inhibitors.
Thiazole Substituents :
- The target compound’s 5-methylthiazol-2-ylamide group may enhance metabolic stability compared to Compound B ’s 2-ethylthiazol-4-yl substituent, which introduces steric bulk and alters electronic properties .
- Compound A ’s thiazol-5-ylmethyl ester linkage likely reduces bioavailability relative to the target’s carboxamide bond.
Aromatic Groups: The 3,4-dimethoxyphenyl group in the target compound may improve solubility and membrane permeability over Compound B’s nonpolar phenyl groups.
Research Findings and Implications
- Pharmacokinetics: The tetrahydroisoquinoline core and 3,4-dimethoxyphenyl group in the target compound suggest favorable blood-brain barrier penetration, contrasting with Compound A’s polar oxazolidinone, which is typically restricted to peripheral tissues .
- Target Selectivity : Thiazole-containing compounds often exhibit kinase inhibitory activity. The target’s 5-methylthiazol-2-ylamide group may confer selectivity for tyrosine kinases over Compound B ’s broader protease affinity.
- Synthetic Complexity : The target compound’s amide bond allows straightforward coupling chemistry, whereas Compound A ’s ester and Compound B ’s carbamate linkages require more specialized synthetic routes.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic derivative that incorporates a tetrahydroisoquinoline core with potential biological activity. This article explores its pharmacological properties, focusing on its biological activity as an anti-inflammatory and antimicrobial agent, along with structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anti-inflammatory Activity
Research has indicated that thiazole derivatives exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, thiazole compounds have been shown to possess anti-inflammatory properties by inhibiting COX-1 and COX-2 pathways, which are critical in the inflammatory response . The presence of the thiazole moiety in our compound is hypothesized to contribute to its anti-inflammatory effects.
Table 1: Inhibition Potency of Thiazole Derivatives
| Compound | COX Inhibition (%) | IC50 (nM) |
|---|---|---|
| 3a | 98% | 127 |
| 3b | 85% | 35 |
| 3c | 80% | 25 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that thiazole derivatives displayed moderate antibacterial activity against various strains of bacteria including E. coli and Bacillus cereus . The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 0.17 mg/mL.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 1 | E. coli | 0.23 |
| Compound 2 | B. cereus | 0.17 |
| Compound 3 | S. Typhimurium | 0.23 |
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives. For example:
- Electron-donating groups such as methoxy at the para position enhance the potency against COX enzymes.
- Substituents on the thiazole ring play a crucial role in determining the antimicrobial efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anti-inflammatory and antimicrobial activities. The findings suggested that modifications in substituents could lead to enhanced biological activity. In particular:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
